Regioisomeric Differentiation: Computed Lipophilicity (XLogP3-AA) of 3-(4-Methylcyclohexyl)piperidine vs. 2- and 4-Substituted Analogs
3-(4-Methylcyclohexyl)piperidine exhibits a computed XLogP3-AA of 3.5 [1], indicating moderate lipophilicity. In contrast, the 2-substituted regioisomer, 2-(4-Methylcyclohexyl)piperidine, has a predicted ACD/LogP of 3.98 . While XLogP3 and ACD/LogP are not directly interchangeable, the Δ of ~0.5 log units suggests a meaningful difference in partition coefficient that could affect membrane permeability and distribution. No comparable computed logP value is publicly available for the 4-substituted regioisomer.
| Evidence Dimension | Computed lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.5 |
| Comparator Or Baseline | 2-(4-Methylcyclohexyl)piperidine: ACD/LogP = 3.98 |
| Quantified Difference | Δ ≈ 0.48 log units (higher for 2-isomer) |
| Conditions | Computed using XLogP3 3.0 (PubChem) and ACD/Labs Percepta Platform v14.00 (ChemSpider) |
Why This Matters
Lipophilicity differences on the order of 0.5 log units can translate into significant changes in membrane permeability and tissue distribution, guiding selection for assays where logP optimization is critical.
- [1] PubChem. (2026). Compound Summary for CID 10943923, 3-(4-Methylcyclohexyl)piperidine. National Center for Biotechnology Information. View Source
